5-Bromo-3,4-dimethylbenzene-1,2-diamine
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Overview
Description
5-Bromo-3,4-dimethylbenzene-1,2-diamine is a chemical compound with the CAS Number: 107100-16-3 . It is also known by the synonym 6-Bromo-3,4-diamino-o-xylene . The compound is solid in physical form .
Molecular Structure Analysis
The molecular weight of 5-Bromo-3,4-dimethylbenzene-1,2-diamine is 215.09 . The InChI Code is 1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-3,4-dimethylbenzene-1,2-diamine is a solid at ambient temperature . Its boiling point is 87-88°C .Scientific Research Applications
Synthesis of Sulfur-Containing Quinone Derivatives : A study by Aitken et al. (2016) investigated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the creation of bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. These compounds were used to develop new sulfur-containing quinone derivatives, which are of interest in chemical synthesis and possibly pharmacological research (Aitken, Jethwa, Richardson, & Slawin, 2016).
Aromatic Organic Intermediates : Li Yu (2008) described the synthesis of dimethyl-4-bromoiodobenzenes, which serve as aromatic organic intermediates used in many fields. These compounds are synthesized through a series of reactions, demonstrating their versatility in chemical applications (Yu, 2008).
Development of Molecular Dimers : Ebersbach, Seichter, and Mazik (2022) researched 3,5-bis(bromomethyl)phenyl acetate, a related compound, and found that it forms molecular dimers connected to structurally different two-dimensional aggregates. This highlights its potential in molecular engineering and crystallography (Ebersbach, Seichter, & Mazik, 2022).
Metal Bromo-Dithiolium Complexes : A study by Ouchi et al. (1969) on bromo-3-methyl-5-phenyl-1,2-dithiol-1-ium complexes showed their resemblance to bromo-bis(3,5-dimethyl-1,2-dithiol-1-ium) complexes, suggesting applications in the development of high-spin type complexes in inorganic chemistry (Ouchi, Eguchi, Takeuchi, & Furuhashi, 1969).
Crystal Structure Analysis : Hammershøj, Riis, and Christensen (2005) investigated 1,4-Dimethoxy-2,3-dimethylbenzene, which upon bromination produced a compound whose crystal packing was stabilized by weak intermolecular hydrogen bonds. This research contributes to the understanding of crystal structures in materials science (Hammershøj, Riis, & Christensen, 2005).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3,4-dimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQTDJQVSDRAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379134 |
Source
|
Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dimethylbenzene-1,2-diamine | |
CAS RN |
107100-16-3 |
Source
|
Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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